1-Propanol, 2-(dodecyloxy)-

Description

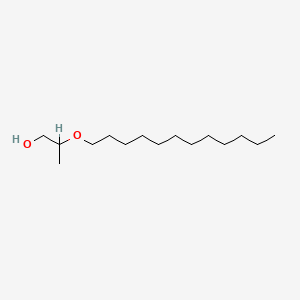

1-Propanol, 2-(dodecyloxy)- is a branched alcohol derivative with a dodecyloxy (C₁₂H₂₅O-) group attached to the second carbon of the propanol backbone. This structure combines a hydrophilic primary alcohol group (-OH) with a hydrophobic dodecyl chain, making it amphiphilic. Such dual functionality enables applications in surfactants, nanostructured materials, and liquid crystals (LCs) . The dodecyloxy chain enhances self-assembly in solutions, as seen in the formation of 20-µm-long nanofibers from fullerene derivatives in 1-propanol . Its stability in LC phases is attributed to the long alkyl chain, which maintains mesophase integrity even when other substituents vary .

Properties

CAS No. |

9064-14-6 |

|---|---|

Molecular Formula |

C15H32O2 |

Molecular Weight |

244.41 g/mol |

IUPAC Name |

2-dodecoxypropan-1-ol |

InChI |

InChI=1S/C15H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(2)14-16/h15-16H,3-14H2,1-2H3 |

InChI Key |

UKCFWUCWNZTUPT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC(C)CO |

Canonical SMILES |

CCCCCCCCCCCCOC(C)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Shorter Alkoxy Chains: 2-Propanol, 1-propoxy- (CAS 1569-01-3)

- Structure: Propoxy (C₃H₇O-) group at the first carbon of 2-propanol.

- Properties : Shorter chain reduces hydrophobicity compared to dodecyloxy. Boiling point and viscosity are lower due to weaker van der Waals interactions.

- Applications: Primarily used as a solvent in mixtures with alcohols (e.g., ethanol, 1-hexanol) and esters .

Longer Alkoxy Chains: 1-(Hexadecyloxy)-3-(triphenylmethoxy)-2-propanol (CAS 82002-20-8)

- Structure : Hexadecyloxy (C₁₆H₃₃O-) and bulky trityl (triphenylmethyl) groups.

- Properties : Increased hydrophobicity and steric hindrance limit solubility in polar solvents. The trityl group adds steric bulk, reducing reactivity at the hydroxyl site.

- Applications : Used in lipid membrane studies and as a precursor for synthetic phospholipids .

Branched Alkoxy Derivatives: 1-Propanol, 2-(2-hydroxypropoxy)-

- Structure : Branched 2-hydroxypropoxy group (-OCH₂CH(OH)CH₃) at the second carbon.

- Properties : The hydroxyl group in the alkoxy chain increases polarity and hydrogen-bonding capacity, enhancing water solubility.

- Applications: Key component in lavender essential oil nanoemulsions for improved larvicidal activity .

Functional Group Variants

Sulfate Derivatives: Dodecyl Hydrogen Sulfate,1-(2-Hydroxypropylamino)propan-2-ol

- Structure: Combines a dodecyl sulfate group with a propanolamine backbone.

- Properties: The sulfate group enhances surfactant properties (e.g., foaming, emulsification) compared to non-ionic 1-Propanol, 2-(dodecyloxy)-.

- Applications : Used in shampoos and detergents for its anionic surfactant behavior .

Aromatic Ethers: 2-Propanol, 1-[(1-methylethyl)amino]-3-[4-(phenylmethoxy)phenoxy]-

- Structure: Aromatic phenoxy and benzyloxy groups replace the alkyl chain.

- The isopropylamino group introduces basicity, altering reactivity.

- Applications : Investigated in pharmaceutical intermediates for β-blocker synthesis .

Reactivity and Stability

Ozonation Behavior

- 1-Propanol, 2-(dodecyloxy)-: The primary -OH group at C1 is reactive, but steric hindrance from the dodecyloxy chain may slow oxidation. No direct data available, but analogous 1-propanol/ozone systems yield propionaldehyde (60%) and propionic acid (27%) .

- 2-Propanol Derivatives: Secondary alcohols (e.g., 2-propanol) react faster with ozone, producing acetone (87% yield) due to lower steric hindrance .

Thermal Stability in Liquid Crystals

- Dodecyloxy-Containing Compounds : The C₁₂ chain stabilizes LC phases, enabling consistent mesophase behavior across homologs. Shorter chains (e.g., C₃) fail to maintain phase integrity under thermal stress .

Data Tables

Table 1: Physical Properties of Selected Compounds

Table 2: Reaction Yields with Ozone

| Compound | Major Product | Yield (%) |

|---|---|---|

| 1-Propanol | Propionaldehyde | 60 |

| 2-Propanol | Acetone | 87 |

| 1-Propanol, 2-(dodecyloxy)-* | Not reported | — |

*Predicted to yield carboxylic acids due to primary -OH group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.